CVD Epitaxial Silicon Deposition Temperature Lowered by 50–200 °C Relative to Linear and Other Branched Perhydridosilanes
Isotetrasilane yields epitaxial silicon films by CVD at substrate temperatures of 500–550 °C, a deposition window 50–100 °C lower than n-tetrasilane and neopentasilane (both ≥600 °C) and 100–200 °C lower than trisilane and disilane (≥600–650 °C for practical growth rates) [1]. At 500 °C and 100 Torr working pressure, isotetrasilane achieves a deposition rate of 12 nm/min without gas-phase depletion, while n-tetrasilane at 600 °C yields <10 nm/min and trisilane at 550 °C exhibits gas-phase particle formation [1]. The Gelest technical brochure independently confirms that branched silanes including isotetrasilane achieve practical deposition rates at temperatures as low as 450 °C, compared to 600 °C for linear trisilane and higher homologues, and >850 °C for silane and disilane [2].
| Evidence Dimension | Minimum epitaxial silicon CVD deposition temperature at practical growth rates |
|---|---|
| Target Compound Data | 500–550 °C (e-Si); practical rates down to 450 °C |
| Comparator Or Baseline | n-Tetrasilane: ≥600 °C; Trisilane: ≥600 °C with particle formation; Silane/Disilane: ≥650–850 °C |
| Quantified Difference | Isotetrasilane deposits e-Si at 50–200 °C lower than all linear perhydridosilanes and 50 °C lower than neopentasilane |
| Conditions | CVD reactor, 10–100 Torr working pressure, H₂ carrier gas at 10000 sccm, Si(100) substrates |
Why This Matters
Lower deposition temperature reduces the thermal budget, mitigating structural defects (stacking faults, misfit dislocations) in strained SiGe layers and enabling integration with temperature-sensitive device architectures.
- [1] Arkles, B.; Pan, Y.; Jove, F.; Goff, J.; Kaloyeros, A. Synthesis and Exploratory Deposition Studies of Isotetrasilane and Reactive Intermediates for Epitaxial Silicon. Inorg. Chem. 2019, 58 (5), 3050–3057. DOI: 10.1021/acs.inorgchem.8b02761 View Source
- [2] Gelest, Inc. Volatile Higher Silanes (Perhydridooligosilanes) – Technical Brochure. 2022. View Source
